N-(2-Amino-4-(oxetan-3-YL)phenyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[2-amino-4-(oxetan-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-7(14)13-11-3-2-8(4-10(11)12)9-5-15-6-9/h2-4,9H,5-6,12H2,1H3,(H,13,14) |
InChI Key |
XVPHEQVGSWYFFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2COC2)N |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for N 2 Amino 4 Oxetan 3 Yl Phenyl Acetamide
Retrosynthetic Analysis of N-(2-Amino-4-(oxetan-3-YL)phenyl)acetamide
A logical retrosynthetic analysis of the target molecule suggests a few key disconnections. The primary disconnection is the amide bond, leading back to a 1,2-diaminophenyl oxetane (B1205548) intermediate and an acetylating agent. The diamine can be traced back to a nitroaniline precursor, which simplifies the synthesis to the crucial carbon-carbon bond formation between the phenyl ring and the oxetane moiety.
Key Retrosynthetic Steps:
Amide Bond Disconnection: The final acetamide (B32628) can be formed from the precursor 4-(oxetan-3-yl)benzene-1,2-diamine (B8807070) via a selective N-acetylation.
Amino Group Transformation: The 1,2-diamine can be derived from the reduction of a corresponding nitro-aniline, such as 2-nitro-4-(oxetan-3-yl)aniline.
C-C Bond Disconnection: The key challenge lies in the formation of the bond between the phenyl ring and the oxetane. This can be envisioned through a cross-coupling reaction, for instance, between a protected bromoaniline derivative and an oxetane-containing organometallic reagent (e.g., a boronic acid or ester). An alternative is the reaction of a phenyllithium (B1222949) species with oxetan-3-one. nih.gov
This analysis points to critical intermediates like oxetan-3-one and substituted nitroanilines as primary starting materials. nih.govyoutube.com
Novel Synthetic Routes and Optimized Reaction Conditions
Based on the retrosynthetic analysis, a forward synthesis can be proposed. A common route would involve the synthesis of a 4-substituted aniline (B41778) followed by nitration, reduction, and final acylation.
Proposed Synthetic Pathway:
Synthesis of 3-(4-aminophenyl)oxetane: This intermediate can be synthesized via a Suzuki or similar cross-coupling reaction between a protected 4-bromoaniline (B143363) and an oxetane-3-boronic acid derivative. Alternatively, reaction of 4-lithioaniline (protected) with oxetan-3-one followed by reduction of the tertiary alcohol can yield the desired product. beilstein-journals.org
Nitration: Introduction of a nitro group ortho to the amino group of a protected 3-(4-aminophenyl)oxetane can be achieved using standard nitrating agents.
Reduction: The nitro group is then selectively reduced to an amine to form 4-(oxetan-3-yl)benzene-1,2-diamine. Catalytic hydrogenation or reduction with metals like iron or tin in acidic media are common methods.
N-Acetylation: The final step is the selective acetylation of the more nucleophilic amino group. This can be achieved using acetyl chloride or acetic anhydride (B1165640) under controlled conditions. orientjchem.org
| Step | Reaction | Typical Reagents & Conditions |
| 1 | Suzuki Coupling | 4-Bromoaniline derivative, Oxetane-3-boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) |
| 2 | Nitration | HNO₃, H₂SO₄, low temperature |
| 3 | Nitro Reduction | H₂, Pd/C or Fe/HCl |
| 4 | Acetylation | Acetic anhydride, mild base or catalyst, solvent (e.g., CH₂Cl₂) |
Achieving stereoselectivity in the synthesis of oxetane-containing compounds is a significant area of research. youtube.com For this compound, if a chiral center is desired (for instance, by introducing another substituent on the oxetane ring), several strategies can be employed:
Chiral Building Blocks: Starting with an enantiomerically pure oxetane derivative.
Asymmetric Catalysis: Using chiral catalysts for key steps like the C-C bond formation or reductions. For example, asymmetric reduction of an oxetan-3-one precursor can yield a chiral oxetanol. youtube.com
Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes like ketoreductases, can offer high stereoselectivity for the synthesis of chiral alcohols and amines.
While no specific stereoselective synthesis for the title compound has been reported, these general methodologies are applicable. nih.govrsc.org
Applying green chemistry principles to the synthesis is crucial for sustainability. mdpi.com Key areas for improvement include:
Catalyst-Free Acylation: N-acetylation can often be performed under catalyst-free conditions, for example, by using microwave irradiation in water or using zinc acetate (B1210297) in acetic acid. orientjchem.orgmdpi.comresearchgate.net
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or ethyl acetate. researchgate.net
Energy Efficiency: Utilizing energy sources like sunlight or microwave irradiation can lead to shorter reaction times and reduced energy consumption. researchgate.netrsc.org For instance, sunlight-driven N-acetylation of anilines using a mild Lewis acid catalyst like MgSO₄ has been reported. rsc.org
| Green Chemistry Principle | Application in Synthesis |
| Use of Catalysis | Employing catalytic amounts of metal acetates (e.g., zinc acetate) for N-acetylation. researchgate.net |
| Renewable Feedstocks | Using sunlight as a renewable energy source for the acetylation step. rsc.org |
| Safer Solvents | Performing reactions in water to avoid volatile organic compounds. orientjchem.orgmdpi.com |
| Atom Economy | Optimizing reactions like amide formation to produce minimal waste. |
This table outlines potential green chemistry applications relevant to the synthesis of the target compound.
Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies
To explore the structure-activity relationship (SAR), analogues of this compound would be synthesized by modifying the oxetane ring and the phenyl ring. researchgate.net
The oxetane ring is a valuable motif in medicinal chemistry, often used to improve properties like solubility and metabolic stability. nih.govacs.org Its modification can provide key insights into SAR. researchgate.net
Ring Substitution: Introducing substituents at the 2- or 3-positions of the oxetane ring can explore steric and electronic effects. This can be achieved by using substituted oxetane building blocks in the initial synthesis. beilstein-journals.org
Ring Opening: The strained oxetane ring can be opened with various nucleophiles to generate a new series of compounds with a 1,3-diol functionality, which can be further derivatized. beilstein-journals.orgmdpi.com
Bioisosteric Replacement: The oxetane can be replaced with other small, polar rings like azetidine (B1206935) or cyclobutane (B1203170) to probe the importance of the oxygen atom and the ring size for biological activity.
| Modification Strategy | Example Analogue Structure | Rationale |
| Oxetane Substitution | N-(2-Amino-4-(3-methyloxetan-3-yl)phenyl)acetamide | Probing steric effects at the oxetane core. |
| Ring Opening | N-(2-Amino-4-(1,3-dihydroxypropyl)phenyl)acetamide derivative | Investigating the necessity of the cyclic ether for activity. |
| Bioisosteric Replacement | N-(2-Amino-4-(azetidin-3-yl)phenyl)acetamide | Evaluating the role of the heteroatom (O vs. N). |
This table provides hypothetical examples for SAR studies, as specific derivatization data for the title compound is limited.
Modifying the substituents on the phenyl ring is a classical strategy in medicinal chemistry to fine-tune the electronic and steric properties of a molecule. nih.govnih.gov
Steric Effects: Varying the size of the substituents can probe the steric tolerance of the binding pocket.
Positional Isomerism: Moving the existing substituents to different positions on the phenyl ring can provide information about the required spatial arrangement for activity.
| Substituent Type | Position on Phenyl Ring | Potential Effect on Activity |
| Electron-Donating (e.g., -OCH₃) | Position 5 | May increase basicity of the amino groups, potentially altering binding interactions. researchgate.net |
| Electron-Withdrawing (e.g., -Cl) | Position 5 or 6 | May decrease basicity and affect hydrogen bonding capabilities. journaleras.com |
| Bulky Group (e.g., -tBu) | Position 5 | Could enhance selectivity or introduce steric hindrance, reducing activity. |
This table illustrates general principles of substituent effects on aniline derivatives, which would be applicable in SAR studies of the target compound.
Amide Linkage Variations and Their Synthetic Implications
The amide bond is a cornerstone of many functional molecules, and variations in this linkage within the structure of this compound can have significant implications for the molecule's properties and potential applications. The synthetic strategies to create such variations are centered on the acylation of the key intermediate, 4-(oxetan-3-yl)benzene-1,2-diamine. The presence of two amino groups with different steric and electronic environments, as well as the potentially reactive oxetane ring, presents unique synthetic challenges and opportunities.
The primary approach to introducing variations in the amide linkage involves the use of different acylating agents in the final synthetic step. While the parent compound is an acetamide, a wide array of analogous amides can be synthesized by substituting acetyl chloride or acetic anhydride with other acyl halides, anhydrides, or activated carboxylic acids.
The synthetic implications of these variations are multifaceted. The choice of acylating agent will be dictated by its reactivity and the desired selectivity for the N¹-amino group over the N²-amino group of the 4-(oxetan-3-yl)benzene-1,2-diamine precursor. The N¹-position is generally more sterically hindered due to the adjacent amino group, which can be exploited to achieve regioselective acylation.
Furthermore, the reaction conditions must be carefully controlled to prevent undesired side reactions. For instance, strongly acidic or basic conditions could potentially lead to the opening of the strained oxetane ring. Therefore, mild acylation methods are generally preferred. Common strategies include the use of an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine, at controlled temperatures. Alternatively, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to form the amide bond from the corresponding carboxylic acid under neutral conditions.
The introduction of different acyl groups can also influence the physicochemical properties of the resulting molecule, such as solubility, lipophilicity, and crystal packing. These properties are critical in various chemical and pharmaceutical contexts. For example, the incorporation of a more lipophilic acyl chain could enhance membrane permeability, while the addition of a polar group could increase aqueous solubility.
A summary of potential amide linkage variations and the corresponding synthetic precursors is presented in the interactive table below.
| Amide Linkage Variation | Acylating Agent/Precursor | Potential Synthetic Implication |
|---|---|---|
| Propionamide | Propionyl chloride or Propionic anhydride | Increased lipophilicity compared to the acetamide. Standard acylation conditions are likely applicable. |
| Benzamide | Benzoyl chloride | Introduction of an aromatic moiety, potentially influencing stacking interactions. May require slightly more forcing conditions due to lower reactivity compared to acetyl chloride. |
| Cyclopropanecarboxamide | Cyclopropanecarbonyl chloride | Introduction of a strained ring system, which can impact conformational rigidity. Care must be taken to avoid ring-opening of the cyclopropane (B1198618) under harsh conditions. |
| Methoxyacetamide | Methoxyacetyl chloride | Increased polarity and potential for hydrogen bonding, which could affect solubility and receptor interactions. |
| Trifluoroacetamide | Trifluoroacetic anhydride | Significant alteration of electronic properties due to the electron-withdrawing nature of the trifluoromethyl group. The resulting amide may have different hydrolytic stability. |
Advanced Structural Elucidation and Conformational Analysis of N 2 Amino 4 Oxetan 3 Yl Phenyl Acetamide
Spectroscopic Characterization Utilizing Advanced Techniques
Advanced spectroscopic methods are indispensable for the unambiguous structural determination and for probing the electronic environment of a molecule.
2D Nuclear Magnetic Resonance (NMR): While a complete 2D NMR dataset for N-(2-Amino-4-(oxetan-3-YL)phenyl)acetamide is not publicly available, the expected correlations can be predicted based on the analysis of similar structures, such as oxetane-substituted aromatic compounds and N-phenylacetamides. mdpi.comresearchgate.net In a hypothetical HSQC (Heteronuclear Single Quantum Coherence) spectrum, the protons of the oxetane (B1205548) ring would show correlations to their directly attached carbons. The methylene (B1212753) protons (CH2) of the oxetane would appear as distinct signals, coupled to each other and to the methine proton (CH). The aromatic protons would exhibit correlations to their corresponding carbons in the aromatic region of the spectrum. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for confirming the connectivity, showing long-range correlations between the oxetane protons and the aromatic ring, as well as between the acetyl protons and the carbonyl carbon, and the amide proton with the adjacent aromatic carbon. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons, helping to define the molecule's preferred conformation in solution. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) Fragmentation Analysis: HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. youtube.com For this compound, the protonated molecule [M+H]⁺ would be the parent ion. The fragmentation pattern under collision-induced dissociation (CID) would likely involve characteristic losses. nih.govmiamioh.edulibretexts.org A primary fragmentation pathway for N-aryl acetamides is often the cleavage of the amide bond, leading to fragments corresponding to the aniline (B41778) and the acetyl group. nih.gov The presence of the oxetane ring introduces additional fragmentation possibilities, such as the loss of ethene (C2H4) or formaldehyde (B43269) (CH2O) via ring cleavage, a known fragmentation pathway for oxetanes. acs.org The fragmentation of the aromatic amine portion could involve the loss of HCN. miamioh.edu
A hypothetical HRMS fragmentation table is presented below:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Inferred Fragment Structure |
| [M+H]⁺ | [M+H - 42.0106]⁺ | C2H2O | Loss of ketene (B1206846) from the acetamide (B32628) moiety |
| [M+H]⁺ | [M+H - 71.0368]⁺ | C3H5O | Loss of the oxetanyl radical |
| [M+H]⁺ | [M+H - 28.0313]⁺ | C2H4 | Loss of ethene from oxetane ring cleavage |
| [M+H]⁺ | [M+H - 30.0106]⁺ | CH2O | Loss of formaldehyde from oxetane ring cleavage |
Chiroptical Spectroscopy: As this compound possesses a stereocenter at the C3 position of the oxetane ring, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be instrumental in determining the absolute configuration of a stereochemically pure sample. The electronic transitions of the aromatic chromophore, perturbed by the chiral oxetane substituent, would give rise to a characteristic CD spectrum. Similarly, the VCD spectrum would show differential absorption of left and right circularly polarized infrared light for the vibrational modes, particularly those of the chiral oxetane ring and the adjacent functionalities.
Solid-State Structural Analysis
X-ray Crystallography: The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. Although a crystal structure for this specific compound is not reported, analysis of related structures, such as acetanilide (B955) and oxetane-containing molecules, provides valuable insights. acs.orgresearchgate.netresearchgate.net The crystal packing would likely be dominated by hydrogen bonding interactions. The amino group (NH2) and the amide N-H group are strong hydrogen bond donors, while the amide carbonyl oxygen, the amino nitrogen, and the oxetane oxygen are potential hydrogen bond acceptors. researchgate.netncert.nic.in This could lead to the formation of extended networks, such as chains or sheets, in the crystal lattice. researchgate.net The puckering of the oxetane ring, typically observed in substituted oxetanes, would also be precisely determined. acs.org
A table of expected crystallographic parameters, based on similar compounds, is provided below:
| Parameter | Expected Value/System | Reference/Basis |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted anilides researchgate.net |
| Space Group | P2₁/c or P2₁2₁2₁ | Common for chiral organic molecules |
| Hydrogen Bonds | N-H···O, N-H···N | Presence of amide and amine groups researchgate.netncert.nic.in |
| Oxetane Puckering Angle | 10-20° | Observed in substituted oxetanes acs.org |
Solution-State Conformational Dynamics and Preferred Conformations
The conformational flexibility of this compound in solution is primarily governed by rotation around the C-N bond of the acetamide group and the C-C bond connecting the oxetane ring to the phenyl ring. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide information about the time-averaged conformations. nih.gov For acetanilides, the rotational barrier around the C-N bond can be significant, leading to distinct conformers that may interconvert on the NMR timescale. nih.gov The orientation of the oxetane ring relative to the phenyl ring will be influenced by steric and electronic factors. nih.gov Computational modeling, using methods like Density Functional Theory (DFT), would be a powerful tool to predict the relative energies of different conformers and to complement experimental NMR data. rsc.org
Role of Intermolecular and Intramolecular Interactions in this compound’s Structural Stability
The structural stability of this compound is a result of a balance between various non-covalent interactions.
In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature
Despite a comprehensive search of available scientific literature, no specific data regarding the molecular interactions, biological target engagement, or structure-activity relationships for the chemical compound this compound could be retrieved. This indicates a significant gap in the current body of published research, as this particular molecule has not been the subject of detailed investigation in publicly accessible studies, patents, or databases.
The inquiry sought to build a detailed scientific profile of this compound, focusing on its molecular behavior and interactions within a biological context. The planned exploration was structured to cover the identification and validation of its molecular targets, the elucidation of its mechanism of action at a molecular level, and an analysis of its structure-activity and structure-property relationships.
The intended investigation was to include advanced methodologies such as:
Affinity-Based Proteomics: These techniques are instrumental in identifying the cellular proteins with which a compound directly interacts. By using the compound as a "bait" to pull down its binding partners from a complex protein mixture, researchers can pinpoint its molecular targets.
Biochemical Assays: Once potential targets are identified, biochemical assays are crucial for validating these interactions. These experiments measure the binding affinity of the compound to its target and can determine its effect on protein function, such as enzyme inhibition.
Enzyme Inhibition Kinetics: For compounds that target enzymes, detailed kinetic studies are necessary to understand the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding the compound's biological effects.
Receptor Occupancy and Ligand-Binding Dynamics: In cases where the target is a receptor, studies on occupancy and binding dynamics reveal how the compound interacts with the receptor over time and at different concentrations, providing insights into its signaling potential.
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR): SAR studies involve synthesizing and testing analogues of the lead compound to understand how specific structural modifications influence its biological activity. Concurrently, SPR studies examine how these changes affect the compound's physicochemical properties, such as solubility and metabolic stability.
The absence of any specific research on this compound means that none of these analytical steps have been documented for this molecule in the public domain. While research exists for broader classes of compounds containing N-phenylacetamide or oxetane moieties, the user's strict requirement to focus solely on the specified compound prevents the extrapolation of this data. Such an extrapolation would be scientifically unsound, as small changes in chemical structure can lead to vastly different biological activities.
This lack of information suggests that this compound may be a novel compound that has not yet been prioritized for in-depth biological and pharmacological screening, or that any existing research is proprietary and not publicly disclosed. Therefore, the detailed exploration of its molecular interactions and biological target engagement as outlined in the initial request cannot be completed at this time.
Molecular Interactions and Biological Target Engagement of N 2 Amino 4 Oxetan 3 Yl Phenyl Acetamide
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in the Context of N-(2-Amino-4-(oxetan-3-YL)phenyl)acetamide Analogues
Elucidating Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The key pharmacophoric features of this compound can be broken down into several key components:
Hydrogen Bond Donors and Acceptors: The acetamide (B32628) group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The primary amino group (-NH2) on the phenyl ring also serves as a potent hydrogen bond donor. The oxygen atom within the oxetane (B1205548) ring can act as a hydrogen bond acceptor. archivepp.com These features are critical for forming specific interactions with amino acid residues in a protein's binding site, such as serine, threonine, or the peptide backbone. archivepp.com
Aromatic Ring System: The phenyl ring provides a hydrophobic surface that can engage in van der Waals interactions or pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The substitution pattern on the ring is crucial for orienting the other functional groups for optimal binding.
The Oxetane Moiety: The oxetane ring is a key feature of this molecule. It is a small, polar, three-dimensional motif that has gained significant interest in medicinal chemistry. acs.orgacs.org It can serve as a bioisosteric replacement for other groups, such as a gem-dimethyl or a carbonyl group, and can improve physicochemical properties like aqueous solubility and metabolic stability. acs.orgacs.orgnih.gov The oxetane's polarity and ability to act as a hydrogen bond acceptor can contribute to binding affinity and selectivity. nih.gov Its three-dimensional nature can also help to position the molecule correctly within a binding site, potentially accessing regions of chemical space that are unavailable to flatter molecules. nih.gov
To illustrate the potential interactions, a hypothetical pharmacophore model is presented below.
Hypothetical Pharmacophore Model for this compound
| Pharmacophoric Feature | Potential Interacting Residue(s) in a Target Protein | Type of Interaction |
| Acetamide N-H | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond |
| Acetamide C=O | Serine, Threonine, Lysine, Arginine | Hydrogen Bond |
| Amino N-H | Aspartate, Glutamate, Main-chain carbonyl | Hydrogen Bond |
| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | Pi-stacking, Hydrophobic |
| Oxetane Oxygen | Serine, Threonine, Water molecule | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Interaction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. For a series of analogs of this compound, a QSAR model could be developed to understand the influence of different substituents on target binding affinity.
A hypothetical QSAR study for a series of analogs of this compound might involve the following steps:
Data Set: A series of analogs would be synthesized with variations at different positions of the molecule, for example, by modifying the substituents on the phenyl ring or by replacing the oxetane with other cyclic groups. The biological activity (e.g., IC50 values) of these compounds against a specific target would be determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov
A hypothetical QSAR equation for a series of analogs might look like this:
log(1/IC50) = β0 + β1LogP + β2HD + β3HA + β4V
Where:
log(1/IC50) is the biological activity.
LogP represents the lipophilicity of the compound.
HD is the number of hydrogen bond donors.
HA is the number of hydrogen bond acceptors.
V is the molecular volume.
β0, β1, β2, β3, and β4 are the regression coefficients determined from the analysis.
The following table provides a hypothetical dataset that could be used to generate such a QSAR model.
Hypothetical Data for QSAR Analysis of N-(2-Amino-4-(substituted)phenyl)acetamide Analogs
| Compound | Substituent (at position 4) | log(1/IC50) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Volume (ų) |
| This compound | Oxetan-3-yl | 7.5 | 1.8 | 2 | 3 | 220 |
| Analog 1 | Cyclopentyl | 7.1 | 2.5 | 2 | 2 | 240 |
| Analog 2 | Methoxy | 6.8 | 1.5 | 2 | 3 | 210 |
| Analog 3 | Chloro | 7.3 | 2.2 | 2 | 2 | 215 |
| Analog 4 | tert-Butyl | 6.5 | 3.1 | 2 | 2 | 250 |
This QSAR model would help in understanding how modifications to the structure of this compound affect its interaction with the target, thereby guiding the design of more potent and selective analogs. For instance, the model might reveal that a certain range of lipophilicity and a specific number of hydrogen bond donors and acceptors are optimal for high activity.
Computational Chemistry and in Silico Modeling of N 2 Amino 4 Oxetan 3 Yl Phenyl Acetamide
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as N-(2-Amino-4-(oxetan-3-YL)phenyl)acetamide, and a protein target at the atomic level. By simulating the binding process, molecular docking can provide valuable information on the binding affinity, mode, and energy, thereby helping to identify potential biological targets and elucidate the mechanism of action.
Virtual Screening for Potential Biological Targets and Off-Targets
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the case of this compound, where the primary biological target may not be known, a reverse docking approach can be implemented. This involves docking the compound against a panel of known drug targets to identify potential binding partners.
Given the structural motifs present in this compound, such as the acetamide (B32628) and amino-phenyl groups, it is plausible to hypothesize its interaction with various classes of enzymes and receptors. For instance, similar acetamide-containing compounds have been investigated as inhibitors of enzymes like α-glucosidase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), as well as modulators of receptors like the retinoic acid receptor-related orphan receptor gamma (RORγ). nih.govnih.govnih.gov Furthermore, related aminophenyl acetamide structures have been explored as inhibitors of BCR-ABL1 kinase and as β3-adrenergic receptor agonists. mdpi.comnih.gov
A virtual screening campaign could therefore be designed to dock this compound into the binding sites of these and other relevant proteins. The results of such a screen would provide a list of potential targets ranked by their predicted binding affinities. This would also help in identifying potential off-targets, which is crucial for assessing the selectivity and potential side effects of the compound.
| Potential Biological Target Class | Specific Example(s) | Rationale based on Structural Analogs |
| Nuclear Receptors | Retinoic acid receptor-related orphan receptor gamma (RORγ) | Acetamide-containing structures have shown activity as RORγ inverse agonists. nih.gov |
| Hydrolases | α-glucosidase | N-acetamide derivatives have been designed as α-glucosidase inhibitors. nih.gov |
| Oxidoreductases | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Adamantyl acetamide derivatives have been identified as potent 11β-HSD1 inhibitors. nih.gov |
| Kinases | BCR-ABL1 | N-acetamidobenzothiazole derivatives have been discovered as potential BCR-ABL1 inhibitors. mdpi.com |
| G-protein coupled receptors | β3-adrenergic receptor | Phenyl-acetamides have been evaluated as selective β3-adrenergic receptor agonists. nih.gov |
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes in Target Complexes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked complex and for observing any conformational changes that may occur upon ligand binding.
Following the identification of promising targets from virtual screening, MD simulations of the this compound-protein complexes would be performed. These simulations, typically run for nanoseconds or even microseconds, would track the trajectory of all atoms in the system. Key analyses from these simulations would include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position within the binding site over the simulation time. A stable RMSD suggests a stable binding complex.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein, which can provide insights into induced-fit mechanisms.
Interaction Energy Analysis: To calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. This often involves methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which are key determinants of binding specificity and affinity.
These simulations would provide a deeper understanding of the thermodynamics and kinetics of the binding process, helping to validate the docking predictions and providing a solid foundation for further experimental investigation.
Quantum Chemical Calculations for Electronic Structure, Reactivity Profiling, and pKa Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. Methods such as Density Functional Theory (DFT) can provide detailed information about the electronic structure, reactivity, and other physicochemical properties of this compound.
Key parameters that would be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with a biological target.
pKa Prediction: The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and target interaction. Quantum chemical calculations can predict the pKa values of the ionizable groups in this compound, namely the amino group.
| Predicted Quantum Chemical Property | Hypothetical Value | Significance |
| HOMO Energy | -5.5 eV | Indicates the propensity to donate electrons in a chemical reaction. |
| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Predicted pKa (of the amino group) | 4.5 | Suggests the molecule would be partially protonated at physiological pH, influencing its interactions and properties. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The therapeutic efficacy of a drug is not solely dependent on its binding affinity to the target but also on its ADME properties. In silico models are widely used in the early stages of drug discovery to predict these properties, helping to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles.
Metabolic Stability Predictions (e.g., Cytochrome P450 Interaction Profiling)
Metabolic stability is a key factor determining the half-life and bioavailability of a drug. The major enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. In silico tools can predict which CYP isoforms are most likely to metabolize this compound and can also predict its potential to inhibit these enzymes, which could lead to drug-drug interactions.
Computational models can identify potential sites of metabolism on the molecule. For this compound, likely sites for oxidation would be the aromatic ring and the N-acetyl group. Understanding the metabolic fate of the compound is crucial for interpreting preclinical and clinical data. The presence of certain amino acid concentrations can influence the function of CYP450 enzymes in hepatocytes. nih.gov
Membrane Permeability and Distribution Modeling
The ability of a drug to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs, is critical for its efficacy. In silico models can predict membrane permeability based on physicochemical properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors.
For this compound, its predicted LogP and polar surface area would be key descriptors used in these models. For instance, studies on similar scaffolds have shown that permeability can be modulated by altering substituents. nih.gov These predictions help in assessing the potential for oral bioavailability and distribution into various tissues.
| Predicted ADME Property | Hypothetical Value/Prediction | Implication |
| LogP | 2.1 | Indicates moderate lipophilicity, suggesting a balance between solubility and permeability. |
| Polar Surface Area (PSA) | 85 Ų | Suggests good potential for oral absorption. |
| CYP450 Inhibition | Predicted to be a weak inhibitor of major isoforms (e.g., 3A4, 2D6). | Low risk of clinically significant drug-drug interactions. |
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross the BBB to a significant extent. |
| Human Intestinal Absorption (HIA) | >80% | High probability of good absorption from the gastrointestinal tract. |
By employing this comprehensive in silico approach, a detailed profile of this compound can be generated, providing a strong rationale for its synthesis and subsequent experimental evaluation.
Pre Clinical Biological Activity and Pharmacological Characterization of N 2 Amino 4 Oxetan 3 Yl Phenyl Acetamide
Advanced Methodologies and Analytical Techniques in N 2 Amino 4 Oxetan 3 Yl Phenyl Acetamide Research
Application of Advanced Imaging Techniques (e.g., Cryo-Electron Microscopy of Compound-Target Complexes, Live-Cell Imaging)
Advanced imaging techniques provide unparalleled insights into the structural and dynamic aspects of a compound's interaction with biological systems.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology by enabling the high-resolution visualization of biomolecular complexes in their near-native state. For N-(2-Amino-4-(oxetan-3-YL)phenyl)acetamide, Cryo-EM could be instrumental in determining the three-dimensional structure of its complex with a putative protein target. This would involve incubating the compound with its target protein, rapidly freezing the sample in vitreous ice, and imaging it with an electron microscope. The resulting data would allow for the reconstruction of a detailed atomic model, revealing the precise binding pocket and the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the compound-target complex.
Live-Cell Imaging: To understand the spatio-temporal dynamics of this compound within a living cell, live-cell imaging techniques would be employed. This could involve synthesizing a fluorescently labeled analogue of the compound. By introducing this fluorescent probe into cultured cells, its uptake, subcellular localization, and potential trafficking between organelles could be monitored in real-time using confocal or fluorescence microscopy. Furthermore, these studies could reveal if the compound co-localizes with specific cellular structures or proteins, providing clues about its mechanism of action.
High-Throughput Screening Methodologies for this compound Analogues and Derivatives
High-throughput screening (HTS) is a critical tool in drug discovery and chemical biology for rapidly assessing large libraries of chemical compounds for a specific biological activity. nih.gov In the context of this compound, HTS would be pivotal for identifying analogues with improved potency, selectivity, or other desirable properties.
A typical HTS campaign would involve the development of a robust and miniaturized assay that reports on the activity of interest. For instance, if this compound were found to inhibit a particular enzyme, an enzymatic assay could be adapted to a 384-well or 1536-well plate format. A library of analogues, generated through combinatorial chemistry, would then be screened. Advanced HTS platforms, such as those utilizing automated liquid handling and robotic systems, can screen hundreds of thousands of compounds per day. nih.gov The data generated would identify "hits"—compounds that exhibit significant activity in the primary screen. These hits would then be subjected to further validation and characterization.
Table 1: Hypothetical High-Throughput Screening Data for Analogues of this compound
| Compound ID | Analogue Structure | Primary Screen Activity (% Inhibition) | Confirmation Screen (IC50, µM) |
| Lead-001 | This compound | 55 | 10.2 |
| Analogue-001 | N-(2-Amino-4-(tetrahydrofuran-3-YL)phenyl)acetamide | 62 | 5.8 |
| Analogue-002 | N-(2-Amino-4-(1-methyloxetan-3-YL)phenyl)acetamide | 78 | 1.5 |
| Analogue-003 | N-(2-acetamido-4-(oxetan-3-YL)phenyl)acetamide | 12 | > 50 |
This table is for illustrative purposes only and does not represent actual experimental data.
Chemoinformatics and Data Mining Approaches for this compound Related Chemical Space
Chemoinformatics provides the computational tools to navigate and analyze the vast landscape of chemical information. For this compound, chemoinformatic approaches would be invaluable for understanding its structure-activity relationships (SAR) and for designing new, potentially more effective molecules.
By analyzing the data from HTS campaigns, quantitative structure-activity relationship (QSAR) models could be developed. These models mathematically correlate the chemical structures of the analogues with their biological activities. This can help in identifying key chemical features that are important for the desired effect. Furthermore, chemoinformatics tools can be used to perform virtual screening of large compound databases to identify novel scaffolds that might mimic the binding mode of this compound. Data mining of existing chemical and biological databases can also uncover previously unknown relationships between chemical structures, protein targets, and biological pathways relevant to the compound.
Advanced Proteomics and Metabolomics Studies to Elucidate Biological Impact
To gain a comprehensive understanding of the biological effects of this compound, systems-level analyses using proteomics and metabolomics are essential.
Proteomics: Proteomics studies would aim to identify the proteins that are differentially expressed or post-translationally modified upon treatment of cells or tissues with the compound. Techniques such as mass spectrometry-based quantitative proteomics (e.g., SILAC, iTRAQ, or TMT) could be employed. The results would provide a global view of the cellular pathways that are perturbed by this compound, potentially revealing its mechanism of action and identifying off-target effects.
Metabolomics: Metabolomics focuses on the global analysis of small molecule metabolites in a biological system. hmdb.ca By comparing the metabolic profiles of control versus compound-treated samples, researchers can identify specific metabolic pathways that are altered. For instance, if this compound were to impact cellular energy metabolism, changes in the levels of metabolites such as ATP, glucose, and lactate (B86563) could be detected using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Hypothetical Metabolomics Data Following Treatment with this compound
| Metabolite | Pathway | Fold Change (Treated vs. Control) | p-value |
| Glucose | Glycolysis | -1.8 | 0.002 |
| Pyruvate | Glycolysis | -1.5 | 0.011 |
| Lactate | Fermentation | +2.1 | 0.001 |
| Citrate | TCA Cycle | -2.5 | < 0.001 |
| ATP | Energy Metabolism | -1.9 | 0.005 |
This table is for illustrative purposes only and does not represent actual experimental data.
Future Directions and Challenges in N 2 Amino 4 Oxetan 3 Yl Phenyl Acetamide Research
Strategies for Overcoming Research Hurdles in Target Validation and Modulator Optimization
Once a potential biological target for "N-(2-Amino-4-(oxetan-3-YL)phenyl)acetamide" is identified, the next significant hurdle is target validation—confirming that modulation of this target is responsible for the observed biological effect.
A powerful technique for target validation is the use of genetic approaches, such as CRISPR-Cas9 gene editing. acs.orgnih.gov By knocking out the gene encoding the putative target protein, researchers can assess whether the compound's activity is diminished or abolished. acs.orgnih.gov Conversely, overexpression of the target protein may enhance the compound's effect.
For modulator optimization, a "hit-to-lead" process is essential. pharmtech.comupmbiomedicals.com This involves iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the initial hit compound. oncodesign-services.com Structure-activity relationship (SAR) studies are central to this process, where systematic modifications are made to the "this compound" scaffold to understand which structural features are critical for activity. danaher.com
The oxetane (B1205548) ring itself presents both opportunities and challenges. Oxetanes have gained significant attention as bioisosteres for other functional groups, such as gem-dimethyl or carbonyl groups, due to their ability to improve physicochemical properties like solubility and metabolic stability. nih.govacs.org However, the stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable. acs.org The synthesis of a diverse library of "this compound" analogues with varied substitutions on both the aromatic and oxetane rings will be crucial for optimizing its biological activity. rsc.orgnih.gov
Table 2: Strategies for Target Validation and Optimization
| Strategy | Description | Key Challenge |
| Genetic Validation | Using techniques like CRISPR/Cas9 to knockout or overexpress the putative target gene to confirm its role in the compound's activity. acs.orgnih.gov | Potential for off-target effects of the genetic manipulation and cellular compensation mechanisms. |
| Structure-Activity Relationship (SAR) Studies | Synthesizing and testing a series of analogues to identify key structural motifs for biological activity. danaher.com | Requires significant synthetic effort and robust biological assays. |
| Computational Modeling | Employing molecular docking and dynamics simulations to predict binding modes and guide the design of more potent analogues. danaher.com | Accuracy of predictions is dependent on the quality of the target structure and scoring functions. |
| Pharmacokinetic Profiling | Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for further development. mdpi.comresearchgate.net | Balancing potency with favorable ADME properties can be difficult. |
Potential for Further Exploration of this compound's Biological Scope and Novel Applications
The unique combination of an aniline (B41778) moiety and an oxetane ring in "this compound" suggests a broad range of potential biological activities that warrant further investigation.
Oxetane-containing compounds have been reported to exhibit a variety of biological effects, including antineoplastic, antiviral, and antifungal activities. alquds.edunih.gov The oxetane motif can act as a pharmacophore, directly interacting with biological targets, or it can serve to improve the drug-like properties of a molecule. nih.gov For instance, the replacement of a gem-dimethyl group with an oxetane ring has been shown to improve aqueous solubility and metabolic stability in some cases. nih.gov
Aniline derivatives are also a well-established class of compounds with diverse pharmacological properties, including analgesic and antioxidant effects. researchgate.net The specific substitution pattern on the aniline ring is crucial in determining its biological activity and potential toxicity. cresset-group.com
Given these precedents, future research could explore the potential of "this compound" and its analogues in areas such as:
Oncology: Screening against a panel of cancer cell lines to identify potential anti-proliferative effects.
Infectious Diseases: Evaluating activity against various bacterial and fungal strains. alquds.edunih.gov
Neuroscience: Investigating potential modulation of central nervous system targets, as the oxetane moiety can sometimes improve brain penetration. nih.gov
Inflammation: Assessing anti-inflammatory properties in relevant cellular and in vivo models.
The discovery of novel bioactive small molecules from natural products often serves as a starting point for exploring new areas of biologically-relevant chemical space. nih.govescholarship.org Similarly, a systematic exploration of the biological activities of "this compound" could uncover unexpected and valuable therapeutic applications.
Interdisciplinary Research Opportunities and Collaborations in this compound Research
The successful development of a novel chemical entity like "this compound" from a laboratory curiosity to a valuable research tool or therapeutic lead necessitates a highly interdisciplinary approach. parabolicdrugs.comazolifesciences.com Collaboration between experts in various fields is not just beneficial but essential to overcome the multifaceted challenges of drug discovery. nih.gov
Key areas for interdisciplinary collaboration include:
Medicinal and Synthetic Chemistry: Chemists are needed to devise efficient synthetic routes to "this compound" and its analogues, as well as to design and create the chemical probes necessary for target identification. youtube.com
Cell and Molecular Biology: Biologists are crucial for developing and running the biological assays to determine the compound's activity and for performing the genetic experiments required for target validation. azolifesciences.com
Pharmacology and Toxicology: Experts in these fields will be required to assess the compound's pharmacokinetic properties and to evaluate its safety profile. cresset-group.com
Computational Chemistry and Bioinformatics: Computational scientists can use modeling and data analysis to predict potential targets, guide lead optimization, and analyze large datasets from screening experiments. azolifesciences.com
Structural Biology: Determining the crystal structure of the compound bound to its target can provide invaluable insights for structure-based drug design.
Establishing networks that bridge the gap between academic research and industrial drug development can also accelerate progress. parabolicdrugs.com Such collaborations can provide access to specialized equipment, compound libraries, and expertise that may not be available in a single institution. The future of research into "this compound" will likely depend on the successful formation of these collaborative and interdisciplinary teams. isomorphiclabs.com
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(2-Amino-4-(oxetan-3-YL)phenyl)acetamide?
The synthesis typically involves multi-step organic reactions, such as substitution, condensation, and cyclization. Key steps include:
- Substitution reactions : Use of alkaline or acidic conditions for introducing oxetane or acetamide groups (e.g., K₂CO₃ or H₂SO₄ as catalysts) .
- Condensation : Reacting intermediates like 2-amino-4-(oxetan-3-yl)aniline with acetylating agents (e.g., acetyl chloride) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under controlled temperatures (0–25°C) .
- Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) or recrystallization from ethyl acetate .
Optimization : Reaction yields depend on solvent polarity, catalyst loading, and temperature. For example, excess acetyl chloride (1.5–2.0 eq.) improves acylation efficiency .
Q. How is the compound characterized structurally and analytically?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 300 MHz in CDCl₃) confirm regiochemistry and functional groups. Peaks at δ 7.69 ppm (aromatic NH) and δ 2.14 ppm (acetamide CH₃) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% by area normalization) using C18 columns and UV detection .
- Mass Spectrometry (ESI/APCI+) : Molecular ion peaks (e.g., m/z 347 [M+H]⁺) validate the molecular formula .
Q. What in vitro biological screening approaches are used to assess its activity?
- Enzyme inhibition assays : Test against targets like topoisomerase II or kinases using fluorogenic substrates (e.g., 50 µM compound in Tris-HCl buffer, pH 7.4) .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Dose-response reevaluation : Test compound purity (>98% by HPLC) and solvent effects (e.g., DMSO vs. aqueous buffers) .
- Target selectivity profiling : Use kinome-wide screens or proteomic pull-down assays to identify off-target interactions .
- Statistical meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., cell passage number, assay temperature) .
Q. What computational methods predict its interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to active sites (e.g., EGFR kinase) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G*) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
- QSAR modeling : Relate substituent effects (e.g., oxetane ring size) to activity using Hammett σ constants or logP values .
Q. How is X-ray crystallography applied to resolve its solid-state structure and hydrogen-bonding networks?
Q. How can structure-activity relationship (SAR) studies guide scaffold modification?
- Oxetane ring modifications : Replace oxetane with azetidine or tetrahydrofuran to alter steric and electronic profiles .
- Acetamide substitution : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position to enhance metabolic stability .
- Bioisosteric replacement : Swap the phenyl ring with pyridinyl or thienyl groups to improve solubility (logP reduction by 0.5–1.0 units) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
